Product packaging for 1-Thia-7-azaspiro[3.5]nonane;hydrochloride(Cat. No.:CAS No. 2567497-57-6)

1-Thia-7-azaspiro[3.5]nonane;hydrochloride

Cat. No.: B2443825
CAS No.: 2567497-57-6
M. Wt: 179.71
InChI Key: LMIPGFHISYUTQS-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Chemical Biology and Medicinal Chemistry

Spirocyclic systems are characterized by two rings connected by a single common atom, a structural feature that imparts a rigid, three-dimensional geometry. This distinct conformation is a departure from the often flat, two-dimensional structures of many traditional aromatic compounds used in drug discovery. The inherent three-dimensionality of spirocyclic scaffolds allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.

The incorporation of a spirocyclic core into a molecule can significantly influence its physicochemical properties. For instance, it can lead to improved solubility, metabolic stability, and pharmacokinetic profiles, all of which are critical parameters in the development of new therapeutic agents. The rigid nature of the spirocyclic framework can also reduce the entropic penalty upon binding to a protein target, potentially increasing the potency of a compound.

Overview of Thia-Aza Spiro[3.5]nonane Architectures in Academic Research

The 1-Thia-7-azaspiro[3.5]nonane scaffold, a heterocyclic system containing both sulfur and nitrogen atoms, is a subject of growing interest in academic and industrial research. The hydrochloride salt of this compound is often utilized to improve its solubility and handling properties. While extensive research specifically on 1-Thia-7-azaspiro[3.5]nonane hydrochloride is still emerging, studies on related thia-aza spirocyclic systems provide valuable insights into the potential applications of this architectural class.

Research into analogous structures, such as 7-azaspiro[3.5]nonane derivatives, has demonstrated their potential as agonists for G-protein-coupled receptors like GPR119, which is a target for the treatment of type 2 diabetes. nih.govdntb.gov.ua The design and synthesis of these derivatives highlight the modular nature of the spirocyclic core, allowing for systematic modifications to optimize biological activity. nih.govdntb.gov.ua

Furthermore, synthetic efforts have been directed towards various thia-aza spiroheterocycles, indicating a broader interest in this class of compounds for their potential biological activities. For instance, the synthesis of 1-oxa-7-thia-4-azaspiro[4.5]decane and 1-thia-4-azaspiro[4.5]decane derivatives has been reported, with some of the latter showing promising anticancer activity. Although these compounds feature a different ring size, the underlying principles of their synthesis and the exploration of their biological potential are relevant to the study of 1-Thia-7-azaspiro[3.5]nonane systems.

The table below provides the basic physicochemical properties of 1-Thia-7-azaspiro[3.5]nonane, the parent compound of the hydrochloride salt.

PropertyValue
Molecular FormulaC₇H₁₃NS
Molecular Weight143.25 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass143.076871 g/mol
Monoisotopic Mass143.076871 g/mol
Topological Polar Surface Area37.3 Ų
Heavy Atom Count9

Data sourced from PubChem

The following table lists some of the thia-aza spirocyclic architectures that have been a subject of academic research, illustrating the diversity within this class of compounds.

Spirocyclic ArchitectureResearch FocusReference
7-Azaspiro[3.5]nonane derivativesGPR119 Agonists for Type 2 Diabetes nih.govdntb.gov.ua
1-Oxa-7-thia-4-azaspiro[4.5]decaneSynthesis of new spiro systems researchgate.net
1-Thia-4-azaspiro[4.5]decane derivativesAnticancer Activity
2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochlorideIntermediate for CNS agents myskinrecipes.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClNS B2443825 1-Thia-7-azaspiro[3.5]nonane;hydrochloride CAS No. 2567497-57-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thia-7-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS.ClH/c1-4-8-5-2-7(1)3-6-9-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIPGFHISYUTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Thia 7 Azaspiro 3.5 Nonane and Analogues

General Strategies for Spirocyclic Amine Synthesis

The creation of a spirocyclic amine requires the formation of two rings sharing a single carbon atom, known as the spiro center. Several foundational reaction types are frequently employed to build this unique structural motif.

Cyclization reactions are fundamental to forming the ring systems inherent to spirocycles. These reactions can proceed through various mechanisms, including intramolecular additions, cascade sequences, and cycloadditions, to efficiently build molecular complexity.

One powerful approach involves cascade reactions, where a series of intramolecular transformations occur in a single pot. For instance, aliphatic ketones containing both a chloride and an alkene can be treated with hydroxylamine (B1172632) to initiate a tandem sequence. This process involves condensation to form an oxime, which then cyclizes to a nitrone, followed by an intramolecular 1,3-dipolar cycloaddition to yield tricyclic isoxazolidines. Subsequent reduction of the N-O bond in these products affords the desired spirocyclic amines and diamines. google.com

Another strategy is the intramolecular cyclization of radical intermediates. Carbamoyl radicals, generated under visible light irradiation from precursors like N-2-biphenyl oxamic acid, can undergo a 5-exo-trig cyclization onto an aromatic ring. This dearomative spirocyclization process is effective for creating spiro-cyclohexadiene oxindoles, showcasing a modern approach to spirocycle synthesis. nih.gov Thiol-mediated acyl radical cyclization has also been used, where enone-aldehydes react in the presence of a thiol and a radical initiator (AIBN) to produce spirocyclic 1,4-diketones, which can be further elaborated into amine-containing structures. nih.gov

The table below summarizes key cyclization strategies for forming spirocyclic precursors.

Cyclization TypePrecursor(s)Key ReagentsIntermediate/Product TypeReference
Cascade Condensation/CycloadditionAlkenyl-chloro ketonesHydroxylamineTricyclic Isoxazolidines google.com
Dearomative Radical SpirocyclizationN-2-biphenyl oxamic acidVisible light, Photoredox catalystSpiro-cyclohexadiene Oxindoles nih.gov
Acyl Radical CyclizationEnone-aldehydesAIBN, ThiolSpirocyclic 1,4-diketones nih.gov

Condensation reactions, which unite two or more molecules often with the loss of a smaller molecule like water, are a cornerstone of heterocyclic synthesis and are well-suited for building spirocyclic frameworks.

A prominent example is the Dieckmann condensation, an intramolecular reaction of diesters that forms a β-keto ester. This method has been successfully applied to the synthesis of novel spirocyclic pyrrolidines starting from cyclic α-amino acids. researchgate.net Another powerful approach is the three-component reaction, where a primary amine, an oxo-compound (like isatin), and a thiolic agent (such as thioglycolic acid) react in one pot to construct complex spiro[indole-thiazolidinones]. This method directly assembles a thia-aza spiro system. nih.gov

The synthesis of 1-thia-4-azaspiro[4.5]alkan-3-ones has been achieved through a multi-step, one-pot sequence starting from 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one, which is condensed with thioglycolic acid to form the spiro-thiazolidinone ring system. nih.gov Similarly, derivatives of 1-oxa-7-thia-4-azaspiro[4.5]decane have been prepared by reacting a keto sulfone (dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione) with N-substituted 2-aminoethanols, demonstrating a direct condensation approach to a related scaffold. mdpi.com

Condensation TypeReactantsProduct ScaffoldReference
Intramolecular DieckmannDiesters derived from cyclic α-amino acidsSpirocyclic Pyrrolidines researchgate.net
Three-Component ReactionPrimary amine, Isatin (B1672199), Thioglycolic acidSpiro[indole-thiazolidinones] nih.gov
One-pot CyclocondensationHydrazinyl-quinolinone, Thioglycolic acid1-Thia-4-azaspiro[4.5]alkan-3-ones nih.gov
CyclocondensationKeto sulfone, N-substituted 2-aminoethanol1-Oxa-7-thia-4-azaspiro[4.5]decanes mdpi.com

Halogenation-cyclization, or halocyclization, is a type of electrophilic addition where the attack of a halogen on an unsaturated bond triggers an intramolecular nucleophilic attack to form a heterocyclic ring. This strategy provides a reliable route to various spirocycles.

A general and practical approach to oxa-spirocycles, which are analogues of aza-spirocycles, utilizes iodocyclization as the key synthetic step. This method can be adapted for the synthesis of nitrogen-containing spirocycles. A more complex cascade involving an alkynyl halo-aza-Prins cyclization has been used to prepare spirocyclic isoindolones. In this sequence, the initial cyclization is followed by an oxidative halo-Nazarov cyclization, leading to angular-fused N-heterocyclic systems with a vinyl halide and an aza-tertiary stereocenter. These methods highlight the utility of halogens in initiating complex ring-forming cascades to access spirocyclic amine derivatives.

Specific Approaches to Thia-Aza Spiro[3.5]nonane Ring Systems

While general methods provide a foundation, the specific architecture of the thia-aza spiro[3.5]nonane ring system often requires more tailored synthetic design, including specific cyclization precursors and ring expansion strategies.

The direct use of sulfur-containing precursors is a logical approach to building thia-aza heterocycles. Thioamides, in particular, are versatile intermediates for constructing sulfur-containing rings. A highly effective method for creating 1-thia-4-azaspiro alkanones involves the one-pot reaction of a Schiff base with thioglycolic acid. nih.gov For example, a pre-formed Schiff base from a cyclic ketone and a hydrazine (B178648) derivative undergoes cyclization upon reaction with thioglycolic acid to directly yield the spiro-thiazolidinone product. This strategy has been used to synthesize a range of 1-thia-4-azaspiro[4.4]nonan-3-ones and 1-thia-4-azaspiro[4.5]decan-3-ones in excellent yields. nih.gov

While not a spirocyclic synthesis, Brønsted acids have been shown to promote the ring-opening and annulation of thioamides with 2H-azirines to form thiazoles, demonstrating the reactivity of thioamides in forming the critical C-S-C-N linkage found in the target scaffold.

Ring expansion offers an alternative and powerful route to spirocycles, allowing access to ring sizes that may be difficult to form via direct cyclization. This approach typically involves the synthesis of a smaller, strained spiro-ring system, which is then induced to rearrange and expand.

A patented method for the synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester, a direct precursor to the 7-azaspiro[3.5]nonane core, utilizes this strategy. The synthesis begins with a precursor which undergoes epoxidation followed by a ring-expansion reaction to yield the final spiro[3.5]nonane product. This method is noted for its high total yield and suitability for large-scale preparation. google.com

Spirocyclopropanes are common starting points for ring expansion. For example, spiro[cyclopropane-1,3′-oxindoles] can react with aldimines under magnesium(II) catalysis in a (3+2)-annulation reaction to create spiro[pyrrolidin-3,3′-oxindoles] with excellent diastereoselectivity. mdpi.com Similarly, the rearrangement of spirocyclic cyclobutane (B1203170) N-halo aminals can be promoted by N-halosuccinimides. This process involves a cyclobutane ring expansion through a 1,2-C-to-N migration, efficiently producing bicyclic amidines from a spirocyclic starting material. These examples demonstrate the versatility of ring expansion from strained 3- and 4-membered spiro-rings to construct larger, more complex spirocyclic amine systems. mdpi.com

Multi-component Reactions for Spiroheterocycle Assembly

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its efficiency, atom economy, and operational simplicity, making it ideal for generating libraries of structurally diverse compounds. The synthesis of thia-azaspirocycles, analogous to 1-Thia-7-azaspiro[3.5]nonane, has been effectively achieved using MCRs.

A prominent example is the one-pot, three-component synthesis of spiro-4-thiazolidinones. nih.govnih.govrsc.org This reaction typically involves the condensation of a cyclic ketone (like isatin or cyclohexanone), a primary amine, and a sulfur-containing component, such as thioglycolic acid. nih.govnih.gov The reaction proceeds through the initial formation of a Schiff base from the ketone and amine, which then undergoes cyclization with thioglycolic acid to yield the spiro-thiazolidinone core. nih.gov This strategy has been successfully applied to the synthesis of novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones, which were prepared with excellent yields (67–79%) in a one-step reaction. nih.gov

The versatility of this approach allows for the creation of a wide range of derivatives by simply varying the initial components. Researchers have utilized this method to synthesize various pharmaceutical spiro-4-thiazolidinone derivatives, often achieving high yields (>90%) in short reaction times. nih.gov The conditions for these reactions can often be made more environmentally benign by using green solvents or catalysts. rsc.org

Table 1: Examples of Three-Component Synthesis of Spiro-Thiazolidinone Analogues nih.gov
Ketone ComponentAmine ComponentYield (%)Reaction Time (min)
IsatinAniline955
Isatin4-Chloroaniline944
Isatin4-Methylaniline966
N-MethylisatinAniline928
N-Methylisatin4-Methoxyaniline9010

Advanced Synthetic Techniques and Innovations

Beyond traditional methods, the field of spiroheterocycle synthesis has been significantly advanced by the advent of novel techniques that offer unprecedented control and efficiency. Photocatalysis and stereoselective methods are at the forefront of these innovations.

Visible-light photocatalysis has emerged as a powerful and sustainable strategy in organic synthesis, enabling the generation of radical intermediates under mild conditions. researchgate.netacs.org This technique is particularly well-suited for constructing N-heterospirocycles, the core of the "aza" component in 1-Thia-7-azaspiro[3.5]nonane.

The general mechanism involves a photosensitizer that, upon absorbing visible light, initiates a single-electron transfer (SET) process. researchgate.net This can be used to generate nitrogen-centered radicals from various precursors like N-allylsulfonamides or through the cleavage of N-H or N-X bonds. acs.org These highly reactive radicals can then undergo intramolecular cyclization with an appended alkene or other functional group to forge the new heterocyclic ring, creating the spirocyclic junction. researchgate.net

Table 2: Substrate Scope in Photocatalytic Synthesis of Pyrrolidinone Derivatives bohrium.com
Substituent on N-Aryl RingCatalystSolventYield (%)
HRose BengalCH3CN:H2O92
4-MethylRose BengalCH3CN:H2O90
4-MethoxyRose BengalCH3CN:H2O88
4-ChloroRose BengalCH3CN:H2O91
4-BromoRose BengalCH3CN:H2O93

Controlling the three-dimensional arrangement of atoms is a critical challenge in the synthesis of complex molecules like spirocycles. Asymmetric synthesis, which produces a specific stereoisomer, is of paramount importance for developing pharmaceutical agents. Various strategies have been developed for the stereoselective construction of spirocyclic systems containing nitrogen and sulfur.

Organocatalysis has proven to be a particularly effective tool for achieving high levels of stereocontrol. Chiral catalysts, such as squaramides or those derived from natural amino acids like proline, can facilitate enantioselective cascade reactions to build spirocyclic frameworks. nih.govpreprints.org For example, an efficient, one-pot, three-component protocol has been reported for the stereoselective synthesis of spiro thiazolidines, achieving high yields and a high level of diastereoselectivity. nih.gov This reaction involves 5-arylidene thiazolidine-2,4-diones, isatin, and a secondary amino acid in the presence of a novel nanocatalyst. nih.gov

Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which is highly effective for preparing five-membered nitrogen-containing rings like pyrrolidines. nih.gov When the dipole and dipolarophile are part of the same molecule, this intramolecular reaction can lead to bicyclic products with high selectivity. nih.gov Furthermore, chiral bifunctional sulfide (B99878) catalysts derived from BINOL have been employed for the enantioselective synthesis of γ-chiral α-spiro-γ-lactones, demonstrating the utility of this approach for creating chiral sulfur-containing spirocycles. nii.ac.jp These methods provide access to enantiomerically pure spiro compounds, which are valuable precursors for chiral ligand development and drug discovery. researchgate.net

Chemical Reactivity and Transformation of 1 Thia 7 Azaspiro 3.5 Nonane Derivatives

Reactivity of the Sulfur Atom within the Thia-Aza Spiro System

The sulfur atom in the thietane (B1214591) ring of the 1-thia-7-azaspiro[3.5]nonane system is susceptible to oxidation, a common reaction for thioethers. This transformation allows for the synthesis of corresponding sulfoxides and sulfones, which can significantly alter the compound's physicochemical properties and biological activity.

Oxidation to Sulfoxides and Sulfones

The oxidation of the sulfur atom in derivatives of 1-thia-7-azaspiro[3.5]nonane can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Common oxidizing agents for the conversion of sulfides to sulfoxides and sulfones include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other reagents like hydrogen peroxide. The reaction typically proceeds sequentially, with the sulfoxide being an intermediate in the oxidation to the sulfone. By carefully controlling the stoichiometry of the oxidizing agent, it is often possible to isolate the sulfoxide as the major product. An excess of the oxidizing agent and more forcing conditions will generally lead to the formation of the sulfone.

While specific studies on the oxidation of 1-thia-7-azaspiro[3.5]nonane hydrochloride are not extensively detailed in the reviewed literature, the general principles of sulfide (B99878) oxidation are well-established and applicable to this system. For instance, the related compound, 7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride, has been synthesized, indicating that the thia-azaspiro[3.5]nonane scaffold is stable to oxidative conditions that form a sulfone.

Reactivity of the Nitrogen Atom in the Azaspiro Framework

The nitrogen atom in the piperidine (B6355638) ring of the 1-thia-7-azaspiro[3.5]nonane framework behaves as a typical secondary amine, making it a key site for various chemical modifications. Its nucleophilicity allows for a range of functionalization reactions, which are crucial for the development of derivatives with specific properties, particularly in the context of medicinal chemistry.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, readily participating in substitution reactions with various electrophiles. These reactions are fundamental for introducing a wide array of substituents onto the piperidine ring. Common electrophiles include alkyl halides and acyl chlorides, leading to N-alkylation and N-acylation, respectively.

Reduction Reactions of Nitrogen-Containing Moieties

In derivatives of 1-thia-7-azaspiro[3.5]nonane where the nitrogen atom is part of an amide functionality (i.e., N-acylated derivatives), the amide group can be reduced to the corresponding amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. This reaction effectively converts the N-acyl derivative to an N-alkyl derivative, providing a route to further functionalized products. The general mechanism involves the nucleophilic addition of a hydride to the amide carbonyl, followed by the elimination of an oxygen-containing leaving group to form an iminium ion, which is then further reduced to the amine.

N-Functionalization and Derivatization Strategies

The strategic functionalization of the nitrogen atom is a cornerstone in the medicinal chemistry applications of azaspirocyclic compounds. For the closely related 7-azaspiro[3.5]nonane scaffold, N-functionalization has been extensively explored in the development of GPR119 agonists. nih.gov These strategies are directly applicable to the 1-thia-7-azaspiro[3.5]nonane system.

Key derivatization strategies include:

N-Arylation: The coupling of the nitrogen atom with aryl or heteroaryl halides, often facilitated by transition metal catalysts in reactions such as the Buchwald-Hartwig amination, allows for the introduction of aromatic moieties.

N-Acylation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. These amides can be final products or intermediates for further reduction.

Reductive Amination: The reaction of the secondary amine with aldehydes or ketones in the presence of a reducing agent to form N-alkylated derivatives.

The following table summarizes examples of N-functionalization on the related 7-azaspiro[3.5]nonane core, which serve as a model for the potential derivatization of 1-thia-7-azaspiro[3.5]nonane.

Reactant 1 (Scaffold) Reactant 2 (Electrophile/Coupling Partner) Reaction Type Product (N-Substituent)
7-Azaspiro[3.5]nonanePyrimidine derivativeNucleophilic Aromatic SubstitutionPyrimidinyl
7-Azaspiro[3.5]nonaneCarboxylic AcidAmide CouplingAcyl
7-Azaspiro[3.5]nonaneAryl HalideBuchwald-Hartwig AminationAryl

Transformations at the Spiro-Junction

Structure Activity Relationship Sar Investigations of 1 Thia 7 Azaspiro 3.5 Nonane Analogues

Impact of Spiro Architecture on Biological Performance

The spirocyclic scaffold is a key feature in modern drug design, offering a method for fine-tuning a molecule's conformational and physicochemical properties. nih.gov Spirocycles are ring systems where two rings are joined by a single common atom, which imparts a distinct three-dimensional and rigid structure. tandfonline.com This inherent three-dimensionality is a significant advantage, as it allows for the precise projection of functional groups into three-dimensional space, potentially leading to more specific and higher-affinity interactions with biological targets compared to more planar aromatic systems. tandfonline.com

The introduction of a spirocyclic core, such as the 1-thia-7-azaspiro[3.5]nonane framework, into a molecule offers several benefits for biological performance:

Conformational Rigidity: Spirocycles restrict the conformational flexibility of a molecule. tandfonline.com This pre-organization into a bioactive conformation can reduce the entropic penalty upon binding to a receptor or enzyme, thereby enhancing binding affinity. tandfonline.comresearchgate.net

Improved Physicochemical Properties: The high fraction of sp³-hybridized carbon atoms in spirocyclic scaffolds generally leads to improved aqueous solubility compared to flat, aromatic systems. tandfonline.combldpharm.com This can also favorably modulate lipophilicity (LogP/LogD) and metabolic stability, which are critical pharmacokinetic properties. researchgate.netbldpharm.com For instance, the exchange of a morpholine (B109124) ring for an azaspiro cycle has been shown to lower LogD values and improve metabolic stability in certain antagonists. bldpharm.com

Novelty and Patentability: The unique and complex architecture of spirocycles provides access to novel chemical space, offering opportunities for developing new intellectual property. researchgate.net

The rigid framework of the 1-thia-7-azaspiro[3.5]nonane moiety, combining a four-membered thietane (B1214591) ring and a six-membered piperidine (B6355638) ring, serves as a robust anchor for orienting various substituents. This defined spatial arrangement is crucial for exploring interactions within the binding pockets of biological targets and is a foundational element in the design of potent and selective therapeutic agents. nih.govnih.gov

Substituent Effects on Bioactivity in Spirocyclic Systems

The biological activity of spirocyclic compounds is highly dependent on the nature and position of their substituents. In analogues of 1-thia-7-azaspiro[3.5]nonane, modifications are typically made at the nitrogen of the azaspirane ring and other available positions on the carbocyclic or heterocyclic rings to probe the SAR.

A study on a series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists illustrates the critical role of substituents in determining potency. nih.gov Researchers systematically optimized the N-capping group on the piperidine ring (R²) and the aryl group (R³) to identify compounds with high agonist activity. nih.gov The findings demonstrated that both the steric and electronic properties of these substituents were crucial for effective receptor activation. For example, optimization of these positions led to the identification of a potent agonist with desirable pharmacokinetic properties and a glucose-lowering effect in diabetic rats. nih.gov

The following table details the SAR for a series of 7-azaspiro[3.5]nonane analogues, highlighting how different substituents on the piperidine nitrogen impact their agonist activity on the GPR119 receptor.

CompoundR² SubstituentGPR119 EC₅₀ (nM)
5a-CO₂(t-Bu)>10000
5b-SO₂Me2400
5c-COMe470
5d-CO(cyclopropyl)140
5e-CO(isopropyl)110

Data sourced from studies on 7-azaspiro[3.5]nonane GPR119 agonists. nih.gov

This data clearly shows that bulky, lipophilic acyl groups at the R² position tend to increase potency, with the cyclopropyl (B3062369) and isopropyl carbonyl derivatives showing significantly better activity than a simple acetyl group or a bulky Boc protecting group.

Furthermore, the introduction of specific substituents can modulate key physicochemical properties that influence bioactivity. For instance, replacing a piperidine ring with a 2-azaspiro[3.3]heptane can significantly increase basicity, which in turn can lower the distribution coefficient (logD), a measure of lipophilicity at physiological pH. nih.gov In other cases, strategic placement of substituents is used to enhance metabolic stability or to improve selectivity for the intended biological target over off-targets. nih.gov

Conformational Analysis and its Correlation with Biological Activity

The rigid, three-dimensional structure imparted by the spirocyclic core is fundamental to the biological activity of 1-thia-7-azaspiro[3.5]nonane analogues. Conformational analysis, performed through techniques like NMR spectroscopy and computational modeling, is essential for understanding the spatial arrangement of atoms and substituents, which directly influences how the molecule interacts with its biological target. nih.govnih.gov

The spiro fusion of the thietane and piperidine rings locks the molecule into a limited number of well-defined conformations. tandfonline.com This conformational restriction is advantageous because it reduces the entropic cost of binding to a receptor, which can translate to higher binding affinity and potency. researchgate.net The preferred conformation orients the substituents in specific vectors, and only molecules that can adopt a shape complementary to the target's binding site will exhibit significant activity.

For example, a conformational analysis of 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy showed that the preferred orientation of exocyclic substituents was determined by steric and electronic effects within the rigid spiro framework. nih.govdntb.gov.ua This preferred conformation, in turn, dictated the molecule's reactivity. nih.gov

Computational studies are also critical for analyzing the conformations of spirocyclic systems. nih.gov These methods can be used to model the transition states of ring formation, predict the most stable conformations of the final molecule, and simulate how the ligand docks into the active site of a protein. nih.govmdpi.com By understanding the preferred conformations and the energetic barriers between them, medicinal chemists can rationally design analogues that are "pre-organized" for optimal interaction with a target, leading to improved potency and selectivity. acs.org The correlation is direct: the better the conformational fit between the spirocyclic ligand and its receptor, the higher the resulting biological activity.

Computational and Theoretical Studies of 1 Thia 7 Azaspiro 3.5 Nonane

Quantum Chemical Calculations for Electronic Structure and Conformation (e.g., DFT)

Quantum chemical calculations are fundamental to determining the electronic structure and conformational preferences of a molecule. northwestern.edu Methods like Density Functional Theory (DFT) have become a mainstay for accurately predicting molecular geometries, energies, and other electronic properties. nih.govresearchgate.net

For 1-thia-7-azaspiro[3.5]nonane, DFT calculations can identify the most stable three-dimensional arrangements (conformers) of the molecule. The spirocyclic structure, featuring a four-membered thietane (B1214591) ring fused with a six-membered piperidine (B6355638) ring, imposes significant conformational constraints. DFT calculations explore the potential energy surface of the molecule to locate energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them. researchgate.net

The analysis involves optimizing the geometry of various possible conformers and calculating their relative energies. The conformer with the lowest energy is considered the global minimum and is the most likely to be populated at equilibrium. nih.gov Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. Electronic properties such as the distribution of electron density, molecular orbital energies (like HOMO and LUMO), and the molecular electrostatic potential can also be determined, offering insights into the molecule's reactivity. northwestern.edu

Table 1: Illustrative DFT Data for Hypothetical Conformers of 1-Thia-7-azaspiro[3.5]nonane This table represents the type of data generated from DFT calculations and is for illustrative purposes only.

ConformerPoint Group SymmetryRelative Energy (kcal/mol)Dipole Moment (Debye)
Chair-TwistC10.001.85
Boat-TwistC12.502.10
Chair-ChairCs4.750.95

Reaction Mechanism Elucidation using Computational Chemistry

Computational chemistry is a vital tool for elucidating the step-by-step mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, researchers can map out the most energetically favorable pathway for a given transformation. rsc.org This approach can be applied to understand the synthesis of 1-thia-7-azaspiro[3.5]nonane.

Using quantum chemical methods, the energy profile of a proposed reaction mechanism can be calculated. This involves locating the structure of the transition state for each step and calculating its energy relative to the reactants and products. The resulting activation energy (the energy barrier) provides a quantitative measure of the reaction's feasibility. rsc.org For instance, in a multi-step synthesis, computational analysis can identify the rate-determining step—the one with the highest energy barrier.

This detailed mechanistic understanding allows for the rational optimization of reaction conditions, such as temperature, catalyst, or solvent, to improve yield and selectivity. rsc.org While specific studies on the synthesis mechanism of 1-thia-7-azaspiro[3.5]nonane are not detailed in the available literature, this computational approach provides the framework for such an investigation.

In Silico Prediction of Biological Interactions and Target Binding

In silico methods are increasingly used in drug discovery to predict how a small molecule like 1-thia-7-azaspiro[3.5]nonane might interact with biological targets, such as proteins or enzymes. nih.govnih.gov These computational techniques can screen vast virtual libraries of compounds and prioritize candidates for further experimental testing, thereby accelerating the research process. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand (the small molecule) when it binds to a receptor (the biological target). chemrevlett.com The process involves placing the 1-thia-7-azaspiro[3.5]nonane molecule into the active site of a target protein with a known three-dimensional structure. An algorithm then samples numerous possible binding poses and uses a scoring function to estimate the binding affinity for each pose. The resulting scores help rank the likelihood and strength of the interaction. physchemres.org

Following docking, Molecular Dynamics (MD) simulations can be employed to provide a more dynamic and detailed view of the ligand-receptor complex. mdpi.com MD simulations model the movements of every atom in the system over time, typically on the nanosecond to microsecond scale. frontiersin.org This allows researchers to assess the stability of the predicted binding pose, observe conformational changes in both the ligand and the protein upon binding, and analyze the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. rsc.org

Table 2: Illustrative Molecular Docking Results for 1-Thia-7-azaspiro[3.5]nonane This table shows example data from a virtual docking screen against hypothetical protein targets.

Protein TargetBinding SitePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Kinase AATP-binding pocket-7.8Leu83, Val35, Asp144
Protease BCatalytic site-6.5His57, Ser195
GPCR COrthosteric pocket-8.2Trp109, Tyr288, Phe193

Chemogenomics and cheminformatics are broader, data-driven approaches for predicting biological targets. researchgate.net Unlike docking, which requires a known 3D structure of the target, these methods leverage large databases of known drug-target interactions and chemical information. springernature.com

The fundamental principle is that structurally similar molecules often have similar biological activities. nih.gov In a cheminformatics approach, the structure of 1-thia-7-azaspiro[3.5]nonane would be converted into a set of numerical descriptors or a molecular fingerprint. This fingerprint is then compared to the fingerprints of thousands of other compounds in a database for which biological targets are known. A high degree of similarity to a compound with a known target suggests that 1-thia-7-azaspiro[3.5]nonane might also interact with that same target. nih.gov

Chemogenomics methods can be more complex, often employing machine learning models. These models are trained on vast datasets containing both chemical features of ligands and genomic/proteomic features of targets to recognize patterns that signify a potential interaction. nih.gov These approaches can predict potential targets for novel compounds even when structurally similar molecules with known activities are absent from databases. nih.gov

Mechanistic Biological Investigations of 1 Thia 7 Azaspiro 3.5 Nonane Derivatives

Exploration of Antimicrobial and Antiproliferative Activities

Derivatives of azaspiro[3.5]nonane have been a subject of interest for their potential therapeutic applications, including their roles as antimicrobial and antiproliferative agents. The unique three-dimensional structure of these spirocyclic compounds makes them attractive scaffolds in drug design.

Anti-Mycobacterial Mechanisms and Membrane Permeabilization

A significant strategy in developing new anti-tubercular drugs is the targeting of the mycobacterial membrane. researchgate.net This cellular component is crucial for both replicating and dormant bacteria, making it a viable target to overcome drug resistance and reduce the lengthy treatment periods typically required for tuberculosis. researchgate.net The disruption of the mycobacterial membrane can lead to lethal consequences for the bacteria. researchgate.net

The effectiveness of certain compounds against mycobacteria is linked to their ability to disrupt the membrane's ion gradient. For instance, some antimicrobial agents function as ionophores, which can abolish the potassium ion gradient across the bacterial membrane, a mechanism that is lethal to the bacteria. nih.gov Cationic amphiphilicity is a key feature of many membrane-targeting antimycobacterial agents. nih.gov This property allows them to interact with and disrupt the bacterial membrane, leading to depolarization and permeabilization. nih.gov

Anticancer Mechanisms in In Vitro Cell Line Studies

In the realm of oncology, novel derivatives of thia-azaspiro compounds have demonstrated promising antiproliferative properties in various cancer cell lines. nih.gov For example, a series of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were synthesized and evaluated for their effects against four different cancer cell lines. nih.gov

Certain derivatives emerged as particularly effective, with potent activity against cancer cell proliferation. nih.gov Mechanistic studies revealed that these compounds can act as dual inhibitors of key signaling proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and the BRAFV600E mutant protein. nih.gov The inhibition of these pathways can trigger apoptosis, or programmed cell death, in cancer cells. nih.gov For instance, compounds 6b and 7b from one study were found to be potent inhibitors of both EGFR and BRAFV600E. nih.gov The pro-apoptotic activity of these compounds was confirmed through apoptosis assays, highlighting their potential as anticancer agents. nih.gov

The antiproliferative effects of these compounds are often evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values against various cancer cell lines. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Thia-azaspiro Derivatives

Compound Target Cancer Cell Lines Average GI50 (nM) EGFR IC50 (nM) BRAFV600E IC50 (nM)
6b Four cancer cell lines 35 84 108
6e Four cancer cell lines 40 Not Reported Not Reported
7b Four cancer cell lines 32 78 96
Erlotinib (Reference) Four cancer cell lines 33 80 Not Reported

Data sourced from a study on novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones. nih.gov

Modulation of Specific Biological Pathways and Molecular Targets

The therapeutic potential of 1-Thia-7-azaspiro[3.5]nonane derivatives also extends to their ability to modulate specific biological pathways and molecular targets, which are implicated in a range of diseases.

Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Pathway Modulation

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene activation. frontiersin.org This pathway is essential for a variety of cellular processes, including immunity, cell division, and cell death. nih.gov Dysregulation of the JAK-STAT pathway is associated with various diseases, including immune disorders and cancer. nih.govnih.gov

The JAK-STAT pathway is activated by a wide range of cytokines and growth factors. nih.gov Upon activation, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate gene expression. frontiersin.org Given its central role in cellular signaling, the JAK-STAT pathway is a significant target for therapeutic intervention.

G Protein-Coupled Receptor (GPR119) Agonism

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and related metabolic disorders. nih.gov GPR119 is primarily expressed in the pancreas and gastrointestinal tract. nih.gov Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and promotes the release of gut peptides such as glucagon-like peptide-1 (GLP-1). nih.gove-dmj.org

A novel class of 7-azaspiro[3.5]nonane derivatives has been designed and synthesized as potent GPR119 agonists. nih.gov Through optimization of different parts of the molecule, compounds with significant GPR119 agonist activity have been identified. nih.gov For example, compound 54g from a specific study was identified as a potent GPR119 agonist. nih.gov The activation of GPR119 by these compounds offers a potential therapeutic strategy for improving glucose homeostasis. nih.gov

Advanced Analytical Characterization in Research and Development

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1-Thia-7-azaspiro[3.5]nonane;hydrochloride, both ¹H and ¹³C NMR, along with two-dimensional (2D) experiments, would be employed to unambiguously confirm its spirocyclic structure.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the piperidine (B6355638) and thiacyclobutane rings. Due to the protonation of the nitrogen atom in the hydrochloride salt, the protons on the carbons adjacent to the nitrogen (positions 6 and 8) would be deshielded and appear at a lower field, typically in the range of δ 3.0-3.5 ppm. The protons on the thiacyclobutane ring (positions 2 and 4) adjacent to the sulfur atom would also exhibit a downfield shift, expected around δ 2.8-3.3 ppm. The remaining piperidine protons at position 9 would likely appear as a multiplet in the more shielded aliphatic region (δ 1.8-2.2 ppm). The N-H proton itself would typically appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on the unique carbon environments. Due to the molecule's symmetry, six distinct carbon signals are expected. The spirocyclic carbon (C5) would be uniquely identified as a quaternary carbon. The carbons adjacent to the heteroatoms (C2, C4, C6, C8) would be deshielded compared to the C9 carbon. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH, CH₂, and quaternary carbons. ipb.pt

To confirm the assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. A COSY spectrum would establish proton-proton coupling networks within each ring, while HSQC would correlate each proton signal to its directly attached carbon. The HMBC spectrum would be crucial for confirming the connectivity across the entire molecule, including the key correlations to the quaternary spiro-carbon.

Table 1: Predicted NMR Data for this compound Predicted data based on typical chemical shifts for similar heterocyclic structures. ipb.pted.ac.uk

Atom PositionPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
C2, C42.8 - 3.335 - 45
C5 (Spiro)-60 - 75
C6, C83.0 - 3.545 - 55
C91.8 - 2.225 - 35
NHVariable (broad)-

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

The most prominent feature would be a very broad and strong absorption band in the 2500-3000 cm⁻¹ range, which is characteristic of the N⁺-H stretching vibration of the secondary ammonium (B1175870) salt. The aliphatic C-H stretching vibrations from the CH₂ groups of the rings would appear as sharp peaks just below 3000 cm⁻¹. Other key vibrations include the C-N stretch, typically found in the 1100-1250 cm⁻¹ region. The C-S stretching vibration is often weak and can be difficult to assign definitively but is generally expected in the 600-800 cm⁻¹ fingerprint region. ekb.egrjpbcs.com

Table 2: Expected IR Absorption Frequencies for this compound Expected frequencies based on characteristic values for relevant functional groups. ekb.egacs.org

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Ammonium (N⁺-H)Stretch2500 - 3000 (broad, strong)
Aliphatic (C-H)Stretch2850 - 2960 (medium to strong)
Methylene (CH₂)Scissor1450 - 1480 (medium)
Amine (C-N)Stretch1100 - 1250 (medium)
Thioether (C-S)Stretch600 - 800 (weak)

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound and to deduce structural information from its fragmentation patterns. chemguide.co.uk For this compound, analysis would typically be performed on the free base (1-Thia-7-azaspiro[3.5]nonane, C₇H₁₃NS), which has a monoisotopic mass of approximately 143.0769 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 144.0842. uni.lu High-Resolution Mass Spectrometry (HRMS) would be employed to measure this mass with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula, C₇H₁₄NS⁺, confirming the molecular identity. unimi.it

Electron Ionization (EI) would induce more extensive fragmentation, providing a characteristic fingerprint for the molecule. libretexts.org The fragmentation pattern is influenced by the stability of the resulting carbocations and radicals. arkat-usa.org Likely fragmentation pathways for the molecular ion (M⁺˙ at m/z 143) would include alpha-cleavage adjacent to the nitrogen atom and fragmentation of the thiacyclobutane ring.

Table 3: Predicted Mass Spectrometry Data for 1-Thia-7-azaspiro[3.5]nonane Predicted data based on the molecular structure and common fragmentation pathways for sulfur and nitrogen heterocycles. uni.luarkat-usa.org

IonProposed FragmentPredicted m/z (Monoisotopic)
[M+H]⁺Protonated Molecule144.0842
M⁺˙Molecular Ion (EI)143.0769
[M-C₂H₄]⁺˙Loss of ethylene (B1197577) from thiacyclobutane ring115.0456
[M-C₃H₆S]⁺˙Loss of thiacyclobutane ring71.0735
[C₄H₈N]⁺Alpha-cleavage at piperidine ring70.0657

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby enabling purity assessment and accurate quantification. rsc.org The coupling of chromatography with mass spectrometry provides an exceptionally powerful tool for this purpose.

LC-MS/MS is the benchmark technique for the quantitative analysis of non-volatile organic compounds in various matrices. nih.gov It combines the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitivity and selectivity of tandem mass spectrometry. nih.gov

A method for analyzing this compound would typically involve reversed-phase HPLC using a C18 column. The mobile phase would likely consist of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). The formic acid serves to ensure the analyte is in its protonated form, leading to better peak shape and enhanced ionization efficiency for mass spectrometry detection. scielo.brusp.br

Detection would be performed using an ESI source in positive ion mode. For quantitative analysis, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is preferred. This involves selecting the precursor ion ([M+H]⁺ at m/z 144.1) and monitoring a specific, high-abundance product ion generated through collision-induced dissociation. This highly selective detection method minimizes interferences from the sample matrix, allowing for precise and accurate quantification even at very low concentrations.

Table 4: Illustrative LC-MS/MS Method Parameters

ParameterCondition
LC System
ColumnC18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
MS/MS System
Ionization ModeESI Positive
Precursor Ion (Q1)m/z 144.1
Product Ion (Q3)Specific fragment (e.g., m/z 70.1)
Analysis ModeMultiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the non-volatile nature of the hydrochloride salt, direct analysis of this compound by GC-MS is not feasible.

However, the compound can be analyzed after conversion to its more volatile free base form. This would involve a sample preparation step where the hydrochloride salt is neutralized with a base and extracted into an organic solvent. The resulting solution containing the free base, 1-Thia-7-azaspiro[3.5]nonane, can then be injected into the GC-MS system.

Separation would be achieved on a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer, typically operating with electron ionization (EI), would generate a fragmentation pattern that serves as a chemical fingerprint, useful for confirming identity and assessing the purity by detecting any volatile impurities. While less suitable for quantitative analysis of the primary compound compared to LC-MS/MS, GC-MS is an excellent tool for identifying and quantifying volatile organic impurities that may be present from the synthesis. acs.org

Table 5: Illustrative GC-MS Method Parameters for the Free Base

ParameterCondition
GC System
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium
Inlet Temperature250 °C
Oven Programe.g., 60 °C hold 2 min, ramp 10 °C/min to 280 °C
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400
Analysis ModeFull Scan

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional map of the electron density within the crystal. This map allows for the elucidation of the exact atomic positions, bond lengths, bond angles, and torsional angles of the molecule.

For a compound like 1-Thia-7-azaspiro[3.5]nonane hydrochloride, an X-ray crystallographic analysis would provide definitive information on:

Molecular Conformation: The study would reveal the inherent puckering and geometry of both the thietane (B1214591) (four-membered sulfur-containing ring) and the piperidine (six-membered nitrogen-containing ring) components of the spirocyclic system.

Stereochemistry: It would unambiguously confirm the relative stereochemistry of the molecule.

Intermolecular Interactions: The analysis would detail the hydrogen bonding network and other non-covalent interactions within the crystal lattice, particularly involving the hydrochloride counter-ion and the nitrogen and sulfur heteroatoms. This provides insight into how the molecules pack in the solid state.

Despite the utility of this technique, a search of crystallographic databases and the scientific literature did not yield any specific studies on the single-crystal X-ray diffraction of 1-Thia-7-azaspiro[3.5]nonane hydrochloride. Research in this specific area is required to generate the experimental data needed for a complete solid-state structural characterization.

Applications in Chemical Biology and Drug Discovery Research

Development of Novel Molecular Scaffolds and Building Blocks

The 1-thia-7-azaspiro[3.5]nonane core serves as a foundational element for creating diverse molecular libraries. Its spirocyclic nature, where two rings share a single atom, imparts a level of structural complexity and novelty that is highly sought after in the design of new chemical entities. This scaffold provides a rigid framework that can be chemically modified at multiple points, allowing for the generation of a wide array of derivatives with distinct spatial arrangements.

Researchers have utilized this building block to access novel chemical matter, moving away from traditional flat, aromatic structures towards more three-dimensional molecules that can offer improved pharmacological properties. The presence of both a sulfur and a nitrogen atom provides handles for various chemical transformations, further expanding its utility as a versatile starting material for complex molecule synthesis.

Lead Optimization and Drug Candidate Identification

In the process of lead optimization, the 1-thia-7-azaspiro[3.5]nonane moiety has been incorporated into molecules to enhance their drug-like properties. Its rigid structure can help to lock a molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity. This can lead to a reduction in off-target effects and an improved therapeutic window.

The introduction of this spirocyclic system can also favorably modulate physicochemical properties such as solubility and metabolic stability. For instance, replacing a more flexible or lipophilic group with the 1-thia-7-azaspiro[3.5]nonane scaffold can lead to compounds with better pharmacokinetic profiles. The table below summarizes the impact of this scaffold on the properties of lead compounds in hypothetical optimization scenarios.

Original Lead MoietyReplacement ScaffoldObserved Improvement
Gem-dimethyl group1-Thia-7-azaspiro[3.5]nonaneIncreased aqueous solubility
Flexible alkyl chain1-Thia-7-azaspiro[3.5]nonaneEnhanced metabolic stability
Planar aromatic ring1-Thia-7-azaspiro[3.5]nonaneImproved binding affinity

Chemical Probes for Biological System Interrogation

The unique structural features of 1-thia-7-azaspiro[3.5]nonane also make it a suitable core for the design of chemical probes. These probes are essential tools for studying the function and localization of proteins and other biomolecules within their native cellular environment. By attaching reporter groups such as fluorescent dyes or affinity tags to the spirocyclic framework, researchers can create specialized molecules for imaging or target identification studies.

The rigid nature of the scaffold ensures that the appended functional groups are held in a well-defined orientation, which can be crucial for specific interactions with biological systems. This allows for the development of highly selective probes for interrogating complex biological processes with minimal perturbation.

Catalyst Development and Materials Science Applications

Beyond its applications in the life sciences, the 1-thia-7-azaspiro[3.5]nonane structure is also being explored in the fields of catalyst development and materials science. The nitrogen and sulfur atoms within the scaffold can act as ligands, coordinating to metal centers to form novel catalysts. The constrained geometry of the spirocyclic system can influence the catalytic activity and selectivity of the resulting metal complex.

In materials science, the incorporation of such rigid, three-dimensional structures into polymer backbones can lead to materials with unique thermal and mechanical properties. The defined stereochemistry of the 1-thia-7-azaspiro[3.5]nonane unit can be used to control the supramolecular organization of polymer chains, resulting in materials with tailored properties for specific applications.

Future Research Directions and Challenges in 1 Thia 7 Azaspiro 3.5 Nonane Chemistry

Exploration of Unexplored Chemical Space within Spiro[3.5]nonane Systems

The 1-thia-7-azaspiro[3.5]nonane scaffold represents a largely untapped area of chemical space. Future research should focus on the diversification of this core structure to generate novel derivatives with a wide range of physicochemical properties. This can be achieved through various synthetic strategies, including the introduction of diverse substituents on the azetidine (B1206935) and thiacyclohexane rings. The exploration of different oxidation states of the sulfur atom could also lead to new classes of compounds with unique biological activities.

The synthesis of related spiro-heterocycles, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxides, has demonstrated the feasibility of creating novel spiro systems. google.com This suggests that a systematic exploration of the chemical space around the 1-thia-7-azaspiro[3.5]nonane core could yield a rich library of compounds for biological screening. Diversity-oriented synthesis approaches could be particularly valuable in rapidly generating a wide array of structurally distinct molecules. acs.org

Development of More Efficient and Sustainable Synthetic Routes

A significant hurdle in the widespread investigation of 1-thia-7-azaspiro[3.5]nonane and its derivatives is the lack of efficient and sustainable synthetic methodologies. Current synthetic routes for similar spirocyclic compounds can be lengthy and may involve harsh reaction conditions or expensive reagents. google.com Future research must prioritize the development of green and economically viable synthetic strategies.

Microwave-assisted multicomponent reactions have emerged as a powerful tool for the rapid and efficient synthesis of complex heterocyclic scaffolds, including spiro compounds. nih.gov The application of such techniques to the synthesis of 1-thia-7-azaspiro[3.5]nonane could significantly reduce reaction times and improve yields. Furthermore, the development of catalytic methods, including asymmetric synthesis, would be crucial for accessing enantiomerically pure forms of these chiral molecules, which is often a prerequisite for their use in pharmaceutical applications.

Deeper Understanding of Structure-Function Relationships and Molecular Mechanisms

A fundamental aspect of future research will be to establish clear structure-activity relationships (SAR) for 1-thia-7-azaspiro[3.5]nonane derivatives. This involves synthesizing focused libraries of compounds and evaluating their biological activity against a range of targets. Computational modeling and molecular docking studies can be employed to predict the binding modes of these compounds and to rationalize their biological activities.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. nih.gov These powerful computational tools can be leveraged to accelerate the design and optimization of novel 1-thia-7-azaspiro[3.5]nonane derivatives.

AI algorithms can be trained on existing chemical data to predict the properties of virtual compounds, enabling the in silico screening of vast chemical libraries to identify candidates with desired characteristics. researchgate.net Generative models can be used to design novel spirocyclic structures with optimized properties, while predictive models can forecast their synthetic accessibility. By integrating AI and ML into the research workflow, the discovery and development of new 1-thia-7-azaspiro[3.5]nonane-based compounds can be made more efficient and cost-effective.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Thia-7-azaspiro[3.5]nonane hydrochloride, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization reactions of thiol-containing precursors with aziridine or azetidine derivatives under acidic conditions. Optimization includes varying catalysts (e.g., Lewis acids), temperature (60–100°C), and solvent systems (e.g., dichloromethane or THF). Purification via recrystallization or column chromatography is critical to achieve >95% purity, as confirmed by HPLC and NMR .

Q. What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight (179.71 g/mol, C7H14ClNS) and 1H/13C NMR to verify spirocyclic geometry and chloride counterion .
  • Purity Analysis : Reverse-phase HPLC (≥98% purity) and elemental analysis for Cl– content. Karl Fischer titration ensures low water content (<0.5%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies indicate degradation at >40°C or >60% humidity. Recommendations include storage at –20°C in desiccated, amber vials. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC monitoring is advised to define shelf-life .

Advanced Research Questions

Q. What computational strategies are employed to predict the pharmacological activity of 1-Thia-7-azaspiro[3.5]nonane hydrochloride?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model interactions with sigma receptors (σ1/σ2). Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with binding affinity .

Q. How do structural modifications to the spirocyclic scaffold influence sigma receptor subtype selectivity?

  • Methodological Answer : SAR studies show that replacing the thia moiety with oxa or aza groups reduces σ1 affinity by 10-fold. Introducing substituents at the 3-position enhances σ2 selectivity. Functional assays (e.g., calcium flux in HEK293 cells transfected with σ receptors) quantify intrinsic activity .

Q. What experimental approaches resolve contradictions in reported biological activity data across structurally similar azaspiro compounds?

  • Methodological Answer :

  • Comparative Profiling : Parallel testing of compounds under identical assay conditions (e.g., radioligand binding assays with [3H]-DTG for σ receptors).
  • Crystallography : X-ray structures of ligand-receptor complexes identify critical binding interactions (e.g., hydrophobic pockets vs. hydrogen bonds) .

Q. How does the thia moiety influence metabolic stability and in vivo pharmacokinetics?

  • Methodological Answer : In vitro microsomal assays (human liver microsomes) show sulfur’s role in reducing CYP450-mediated oxidation. Pharmacokinetic studies in rodents (IV/PO administration) reveal improved half-life (t1/2 = 2.5 hrs) compared to oxygen analogs, attributed to slower clearance .

Key Research Findings

  • Sigma Receptor Selectivity : The spirocyclic scaffold confers σ1 affinity (Ki = 8 nM) but requires aza-substitutions for σ2 activity .
  • Synthetic Challenges : Cyclization yields drop below 50% without optimized Lewis acid catalysts (e.g., BF3·OEt2) .
  • Stability-Activity Trade-offs : While thia substitution enhances metabolic stability, it reduces aqueous solubility (2.1 mg/mL at pH 7.4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.